3-Amino-1-(butan-2-yl)-3-methylthiourea
CAS No.: 4312-10-1
Cat. No.: VC4448351
Molecular Formula: C6H15N3S
Molecular Weight: 161.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4312-10-1 |
|---|---|
| Molecular Formula | C6H15N3S |
| Molecular Weight | 161.27 |
| IUPAC Name | 1-amino-3-butan-2-yl-1-methylthiourea |
| Standard InChI | InChI=1S/C6H15N3S/c1-4-5(2)8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10) |
| Standard InChI Key | HZYGHGBVWWXVPK-UHFFFAOYSA-N |
| SMILES | CCC(C)NC(=S)N(C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Amino-1-(butan-2-yl)-3-methylthiourea features a thiourea backbone () modified with a butan-2-yl group () and a methyl substituent. The amino group at the 3-position and the methyl group introduce steric and electronic variations that influence reactivity and intermolecular interactions .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 4312-10-1 | |
| Molecular Formula | ||
| Molecular Weight | 161.27 g/mol | |
| Density | Not Available | |
| Boiling/Melting Points | Not Available |
The absence of density and thermal stability data in literature underscores the need for further experimental characterization .
Stereochemical Considerations
Synthetic Pathways and Methodological Insights
General Thiourea Synthesis
While explicit protocols for 3-Amino-1-(butan-2-yl)-3-methylthiourea are absent, analogous thiourea syntheses involve:
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Nucleophilic Substitution: Reacting amines with thiocarbonylating agents like thiophosgene or thiourea precursors .
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Thiol-Electrophile Coupling: As demonstrated in PMC7462494, LiH in DMF facilitates thiol-mediated coupling of oxadiazole-thiols with bromo-propanamides .
Hypothetical Synthesis Route
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Step 1: Condensation of butan-2-amine with methyl isothiocyanate to form the thiourea core.
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Step 2: Functionalization via alkylation or acylation, though specific conditions remain speculative without direct data .
Challenges in Purification
The compound’s polarity and potential hydrogen-bonding capacity may necessitate chromatographic techniques (TLC, HPLC) or recrystallization, as seen in related thiourea purifications .
Physicochemical and Spectroscopic Properties
Solubility and Stability
Thiourea derivatives generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) and poor solubility in non-polar solvents . Stability under acidic/basic conditions remains unstudied for this specific compound.
Spectroscopic Characterization
Although no experimental spectra are available, analogous compounds in PMC7462494 were analyzed via:
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NMR: -NMR signals for methyl groups (δ 1.0–1.5 ppm) and thiourea NH protons (δ 6.0–8.0 ppm) .
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Mass Spectrometry: Molecular ion peaks () and fragmentation patterns .
| Compound | Urease IC (µM) | Hemolysis (% at 100 µg/mL) | Source |
|---|---|---|---|
| 7a (CHNOS) | 9.2 ± 0.3 | 2.1 ± 0.4 | |
| 7c (CHNOS) | 8.7 ± 0.2 | 3.0 ± 0.6 |
Applications and Industrial Relevance
Medicinal Chemistry
Thioureas are explored as enzyme inhibitors, anticancer agents, and antimicrobials. The compound’s urease inhibition potential positions it as a candidate for treating Helicobacter pylori infections or soil nitrification .
Agricultural Chemistry
Urease inhibitors mitigate nitrogen loss in fertilizers, enhancing crop yields. Structural analogs in PMC7462494 show promise in this domain .
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